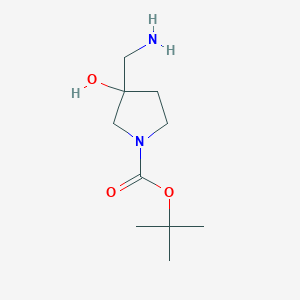![molecular formula C8H8N4O7 B182896 2-[(2,4,6-Trinitrophenyl)amino]ethanol CAS No. 7539-29-9](/img/structure/B182896.png)
2-[(2,4,6-Trinitrophenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,6-Trinitrophenyl)amino]ethanol, commonly known as TNPE, is a chemical compound that has been synthesized and studied extensively in the field of chemistry and biochemistry. TNPE is a nitrophenyl derivative of ethanolamine, which is a primary amine commonly found in biological systems. This molecule has been used in various scientific research applications due to its unique chemical properties and potential for use as a tool in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of TNPE is not fully understood, but it is believed to act as a substrate for enzymes that catalyze the oxidation of primary amines. This leads to the formation of a colored product that can be measured spectrophotometrically. TNPE has also been shown to interact with proteins and other biomolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
TNPE has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the function of proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress. TNPE has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TNPE in lab experiments is its high sensitivity and specificity for the detection of primary amines. It is also relatively easy to synthesize and can be used in a variety of assays and experiments. However, TNPE is not suitable for use in all types of experiments, and its use may be limited by factors such as cost and availability.
Future Directions
There are a number of potential future directions for research on TNPE. One area of interest is the development of new biosensors and other analytical tools based on TNPE. Another area of interest is the use of TNPE in the study of enzyme kinetics and other biochemical processes. Additionally, TNPE may have potential applications in the development of new drugs and therapies for a variety of diseases. Further research is needed to fully understand the potential of this molecule and to explore its many possible applications in the field of biochemistry and beyond.
Synthesis Methods
TNPE can be synthesized through a multistep process that involves the reaction of 2,4,6-trinitrophenol with ethanolamine. The first step involves the conversion of 2,4,6-trinitrophenol to its corresponding chloride derivative, which is then reacted with ethanolamine to form TNPE.
Scientific Research Applications
TNPE has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and receptor binding assays. It has been used as a tool for the detection and quantification of primary amines, and as a substrate for the measurement of amine oxidase activity. TNPE has also been used in the development of biosensors for the detection of neurotransmitters and other biologically relevant molecules.
Properties
| 7539-29-9 | |
Molecular Formula |
C8H8N4O7 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-(2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C8H8N4O7/c13-2-1-9-8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4,9,13H,1-2H2 |
InChI Key |
QFOQUAFTNLVDHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
| 7539-29-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)








